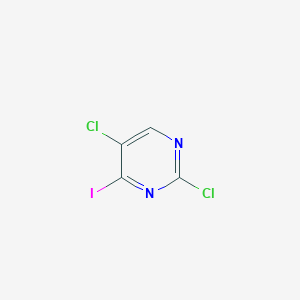
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid, also known as 2-CF3-Bz-TMS, is a synthetic compound with a wide range of applications in the scientific research field. It is a silyl ester of 2-chloro-6-fluorobenzoic acid and is used as a reagent in organic synthesis. This compound is widely used in the synthesis of various organic compounds, such as drugs, agrochemicals, and natural products. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. In addition, it is used as a catalyst in the synthesis of various compounds, such as peptides and peptidomimetics.
科学研究应用
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is widely used in scientific research for a variety of purposes. It is used as a reagent in organic synthesis for the synthesis of various compounds, such as drugs, agrochemicals, and natural products. It is also used in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. In addition, it is used as a catalyst in the synthesis of various compounds, such as peptides and peptidomimetics. Furthermore, it is used as a reagent in the synthesis of various materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is not yet fully understood. However, it is known that the compound acts as an electrophile in organic synthesis, meaning that it can react with nucleophiles to form covalent bonds. It is also known that the compound can react with a wide range of compounds, such as acids, bases, and nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid are not yet fully understood. However, it is known that the compound can react with a wide range of compounds, such as acids, bases, and nucleophiles. In addition, it is known that the compound can react with proteins, which can lead to changes in the structure and function of the proteins.
实验室实验的优点和局限性
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is widely available. It is also relatively easy to handle and is highly soluble in most organic solvents. Furthermore, it is a relatively stable compound and is not prone to hydrolysis or oxidation. However, the compound is toxic and should be handled with care.
未来方向
The potential future directions for 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid are numerous. One potential direction is to explore the compound’s potential applications in the synthesis of polymers and nanomaterials. Another potential direction is to investigate the compound’s potential as an inhibitor of enzymes or other proteins. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of fluorinated compounds, such as fluorinated steroids and fluorinated amino acids. Finally, further research could be conducted to explore the compound’s potential as a catalyst for the synthesis of various compounds.
合成方法
The synthesis of 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is typically achieved through a three-step process. In the first step, 2-chloro-6-fluorobenzoic acid is treated with trimethylsilyl chloride to form the trimethylsilyl ester. This reaction is typically conducted in the presence of a base, such as triethylamine or pyridine. In the second step, the trimethylsilyl ester is treated with a base, such as potassium carbonate, to form the silyl ester of 2-chloro-6-fluorobenzoic acid. Finally, the silyl ester is treated with a reducing agent, such as sodium borohydride, to form 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid involves the introduction of a chloro and fluoro group onto a benzoic acid molecule, followed by protection of the carboxylic acid group with a trimethylsilyl group.", "Starting Materials": [ "Benzoic acid", "Thionyl chloride", "Sodium fluoride", "Trimethylsilyl chloride", "Chlorine gas", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Sodium hydroxide", "Water" ], "Reaction": [ "Benzoic acid is first reacted with thionyl chloride to form benzoyl chloride.", "Benzoyl chloride is then reacted with sodium fluoride and chlorine gas to introduce the chloro and fluoro groups onto the benzene ring, forming 2-chloro-6-fluorobenzoyl chloride.", "2-chloro-6-fluorobenzoyl chloride is then reacted with trimethylsilyl chloride in the presence of methanol and diethyl ether to protect the carboxylic acid group with a trimethylsilyl group, forming 2-chloro-6-fluoro-3-(trimethylsilyl)benzoyl chloride.", "Finally, 2-chloro-6-fluoro-3-(trimethylsilyl)benzoyl chloride is hydrolyzed with a solution of sodium bicarbonate and sodium hydroxide in water to remove the benzoyl group and form 2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid." ] } | |
CAS 编号 |
2092513-11-4 |
产品名称 |
2-chloro-6-fluoro-3-(trimethylsilyl)benzoic acid |
分子式 |
C10H12ClFO2Si |
分子量 |
246.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



